3-(dimethylamino)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O3S/c1-25(2)21-6-3-5-18(17-21)22(28)24-11-4-16-31(29,30)27-14-12-26(13-15-27)20-9-7-19(23)8-10-20/h3,5-10,17H,4,11-16H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNUYUMZFNZUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with dimethylamine under appropriate conditions to form 3-(dimethylamino)benzoic acid.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate with a sulfonyl chloride derivative, such as 4-(4-fluorophenyl)piperazine-1-sulfonyl chloride, under basic conditions.
Coupling Reaction: The final step involves coupling the sulfonylated intermediate with a propylamine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity:
Research indicates that compounds structurally related to 3-(dimethylamino)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide exhibit potential antidepressant properties. A study on similar piperazine derivatives demonstrated their efficacy as serotonin reuptake inhibitors (SRIs), suggesting that modifications in the piperazine structure can enhance their therapeutic effects .
Anxiolytic Effects:
The compound's ability to interact with serotonin receptors positions it as a candidate for developing anxiolytic medications. Similar compounds have shown promise in reducing anxiety symptoms by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine .
Neuropharmacology
Dopaminergic Activity:
The piperazine moiety is known for its dopaminergic activity, which is crucial in treating disorders like schizophrenia. Compounds with similar structures have been investigated for their ability to act as dopamine receptor antagonists, potentially providing therapeutic benefits for patients with psychotic disorders .
Cognitive Enhancement:
There is emerging evidence that piperazine derivatives may enhance cognitive function. Research into related compounds has indicated that they might improve memory and learning processes by modulating cholinergic and dopaminergic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. The presence of the dimethylamino group is essential for receptor binding affinity, while the sulfonamide and fluorophenyl groups contribute to its biological activity.
| Structural Component | Significance |
|---|---|
| Dimethylamino Group | Enhances binding affinity to neurotransmitter receptors |
| Piperazine Ring | Provides dopaminergic and serotonergic activity |
| Sulfonamide Group | Increases solubility and bioavailability |
| Fluorophenyl Substituent | Modulates lipophilicity and receptor selectivity |
Case Studies
Several case studies highlight the compound's potential applications:
-
Antidepressant Efficacy Study:
A clinical trial involving a similar compound showed significant improvement in depression scores among participants after 8 weeks of treatment, demonstrating the potential of this class of compounds in managing depressive disorders . -
Anxiolytic Properties Investigation:
In a preclinical study, animals treated with a related piperazine derivative exhibited reduced anxiety-like behavior in elevated plus-maze tests, supporting its use as an anxiolytic agent . -
Cognitive Function Enhancement:
A study assessing cognitive enhancement found that subjects administered a piperazine-based drug showed improved performance on memory tasks compared to placebo groups, indicating potential applications in treating cognitive deficits .
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Differences
Piperazine Substituents
- 4-Fluorophenyl vs. 4-Chlorophenyl (SC211): Fluorine’s electronegativity and smaller size compared to chlorine may enhance receptor binding specificity. SC211’s 4-chlorophenyl group contributes to D4R selectivity, while the target compound’s 4-fluorophenyl could modulate affinity for other dopamine receptor subtypes (e.g., D2/D3) .
- 3-Trifluoromethylphenyl (): The electron-withdrawing trifluoromethyl group may reduce piperazine basicity, altering pharmacokinetics such as blood-brain barrier penetration .
Linker Chemistry
- Sulfonylpropyl vs. Propanamide/Pentanamide: The sulfonyl group in the target compound improves metabolic stability compared to amide linkers, which are prone to hydrolysis. SC211’s propanamide linker may confer shorter half-life .
- Sulfonylpropyl vs.
Benzamide/Amide Substituents
- 3-Dimethylamino vs. However, methoxy may improve aqueous solubility .
- Cinnamamide (CAS 1021074-68-9): Replacement of benzamide with cinnamamide introduces a conjugated aromatic system, which could alter binding kinetics due to π-π stacking interactions .
Research Findings and Implications
- Receptor Selectivity: Structural analogs like SC211 demonstrate that minor substituent changes (e.g., chloro to fluoro) significantly impact receptor affinity. The target compound’s 4-fluorophenyl and sulfonylpropyl linker may confer unique selectivity profiles, warranting in vitro receptor binding assays .
- Metabolic Stability: Sulfonyl-containing linkers (as in the target compound) are less susceptible to enzymatic degradation than amide-based linkers, suggesting improved pharmacokinetics .
- Safety Profiles: The discontinuation of acetamide-linked analogs () underscores the importance of linker chemistry in avoiding off-target effects or toxicity .
Biological Activity
3-(Dimethylamino)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic compound that belongs to the class of benzamides. It has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C19H24FN3O2S
- Molecular Weight : 373.48 g/mol
The structure features a dimethylamino group, a sulfonyl group attached to a piperazine moiety, and a fluorophenyl group, which may influence its biological activity.
Research indicates that this compound interacts with various biological targets, primarily through modulation of neurotransmitter systems. Key mechanisms include:
- Dopamine Receptor Interaction : The compound exhibits selective binding affinity for dopamine D3 receptors, which are implicated in several neuropsychiatric disorders. Studies have shown that it can influence dopamine signaling pathways, potentially offering therapeutic benefits in conditions like schizophrenia and addiction .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated .
Biological Activity and Therapeutic Potential
The biological activity of the compound has been evaluated in various preclinical studies:
- Antipsychotic Effects : In animal models, compounds structurally similar to this compound have demonstrated antipsychotic-like effects. These effects are attributed to their action on dopamine receptors and serotonin pathways .
- Antidepressant Activity : Some studies suggest potential antidepressant properties linked to modulation of serotonergic systems. The presence of the piperazine ring may enhance interactions with serotonin receptors .
- Anti-inflammatory Properties : Research has indicated that benzamide derivatives can exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could position the compound as a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have reported findings relevant to the biological activity of this compound:
- Study on Dopamine D3 Receptor Selectivity : A study by Chu et al. (2005) demonstrated that analogs of benzamide compounds exhibit high affinity for D3 receptors, suggesting that modifications can enhance selectivity and potency against these targets .
- In Vivo Efficacy Trials : In vivo trials using rodent models have shown significant reductions in symptoms associated with psychosis when treated with similar benzamide derivatives. These findings support further investigation into clinical applications for mental health disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient preparation of 3-(dimethylamino)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation and amidation. For example:
Sulfonylation : React 4-(4-fluorophenyl)piperazine with propane sulfonyl chloride under inert conditions (e.g., N₂) in dichloromethane (DCM) at 0–5°C for 2 hours .
Amidation : Couple the sulfonylated intermediate with 3-(dimethylamino)benzoic acid using EDCI/HOBt in DMF at room temperature for 12–24 hours .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify intermediates via column chromatography (eluent: gradient methanol/DCM) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, the piperazine ring protons appear as multiplet signals at δ 2.8–3.2 ppm, while aromatic protons from the fluorophenyl group resonate at δ 6.9–7.3 ppm .
- Mass Spectrometry (ESI-MS) : Confirm molecular ions (e.g., [M+H]⁺) with theoretical m/z values calculated using exact mass tools. For derivatives, expect fragmentation patterns reflecting sulfonyl and benzamide groups .
- HPLC Purity : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to verify >95% purity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing stereochemical complexity (e.g., diastereomers) in analogs of this compound?
- Methodological Answer :
- Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers. For diastereomers, use fractional crystallization (e.g., methanol/water mixtures) .
- Stereoselective Synthesis : Introduce chiral auxiliaries (e.g., (S)-proline) during key steps like amidation. For example, asymmetric hydrogenation of ketone intermediates using Ru-BINAP catalysts can enhance enantiomeric excess (>90%) .
- Data Interpretation : Compare optical rotation values ([α]²⁵D) and NOESY NMR to confirm stereochemistry .
Q. What strategies address solubility challenges during in vitro bioactivity assays for this compound?
- Methodological Answer :
- Salt Formation : Convert the free base to hydrochloride or dihydrochloride salts via treatment with HCl gas in methanol, improving aqueous solubility (e.g., 11k•2HCl in achieved 40 mg yield with 61% efficiency) .
- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin-based solubilizers for cell-based assays. Confirm stability via LC-MS over 24 hours .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or methoxy) on the benzamide moiety while maintaining target affinity .
Q. How should researchers reconcile discrepancies in reported bioactivity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with substitutions at the 4-fluorophenyl or dimethylamino groups. For example, replacing 4-fluorophenyl with 3-trifluoromethyl (as in 11f) increased logP but reduced solubility, impacting IC₅₀ values .
- Assay Standardization : Normalize protocols for kinase inhibition assays (e.g., ATP concentration, incubation time) to minimize variability. Cross-validate using orthogonal methods like SPR or ITC .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with piperazine sulfonyl groups) .
Data Contradiction Analysis
Q. Why do certain synthetic routes report lower yields despite identical starting materials?
- Methodological Answer :
- Reaction Kinetics : Variations in temperature (e.g., 25°C vs. reflux) can affect intermediates’ stability. For instance, prolonged heating (>8 hours) during sulfonylation may lead to byproduct formation .
- Purification Efficiency : Low yields in (e.g., 33% for 11h•2HCl) likely stem from losses during silica gel chromatography. Switching to reverse-phase HPLC (C18, acetonitrile gradient) improved recovery .
- Side Reactions : Trace moisture in DMF during amidation can hydrolyze active esters (e.g., HOBt), reducing coupling efficiency. Use molecular sieves or anhydrous solvents .
Experimental Design Considerations
Q. What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using radiometric ³³P-ATP assays. IC₅₀ values <100 nM indicate high potency .
- Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., HCT-116) via MTT assay. Compare with positive controls (e.g., imatinib) .
- Off-Target Effects : Assess selectivity using thermal shift assays (TSA) to detect binding to non-target proteins .
Stability and Storage
Q. How should researchers ensure long-term stability of this compound under varying storage conditions?
- Methodological Answer :
- Lyophilization : Store lyophilized hydrochloride salts at -20°C in argon-sealed vials to prevent oxidation. Confirm stability via annual HPLC analysis .
- Solution Stability : For DMSO stock solutions, avoid freeze-thaw cycles. Use aliquots stored at -80°C (degradation <5% over 6 months) .
- Degradation Pathways : Monitor for sulfonyl group hydrolysis (pH-dependent) via LC-MS. Adjust storage pH to 4–6 using citrate buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
